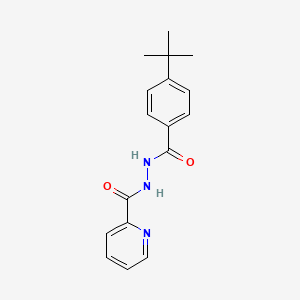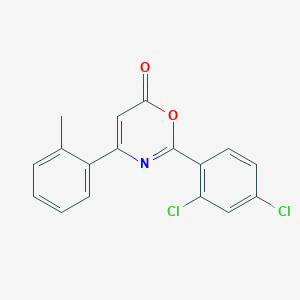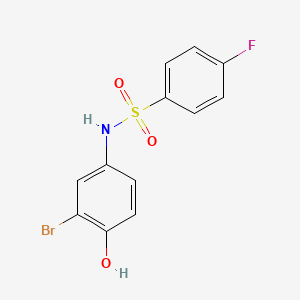![molecular formula C14H29N3O B5808533 2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol, commonly known as PPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and is a psychoactive compound that acts as a central nervous system depressant.
Mécanisme D'action
PPE acts as a non-selective antagonist of various neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. PPE also enhances the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. The combined effect of these actions results in the sedative and anxiolytic effects of PPE.
Biochemical and Physiological Effects:
PPE has been shown to reduce locomotor activity and increase sleeping time in animal models. PPE also reduces anxiety-like behavior and improves cognitive function in animal models. PPE has been shown to have a dose-dependent effect on the activity of the dopaminergic system, with low doses increasing dopamine release and high doses decreasing dopamine release.
Avantages Et Limitations Des Expériences En Laboratoire
PPE has several advantages for use in lab experiments. PPE has a high affinity for various neurotransmitter receptors, making it a potent tool for studying the function of these receptors. PPE is also relatively easy to synthesize and has a good yield. However, PPE has several limitations, such as its potential toxicity and the need for careful dosing due to its psychoactive effects.
Orientations Futures
For research include investigating the use of PPE in the treatment of depression and anxiety disorders, drug addiction, and developing safer and more effective derivatives of PPE.
Méthodes De Synthèse
The synthesis of PPE involves the reaction of 1-(2-hydroxyethyl)-4-piperazinyl]ethanone with 1-propyl-4-piperidinylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield PPE. The yield of PPE can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
PPE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PPE has been shown to have anxiolytic, sedative, and antipsychotic effects in animal models. PPE has also been investigated for its potential use in the treatment of alcohol and drug addiction. PPE has been shown to reduce alcohol consumption and withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-2-5-15-6-3-14(4-7-15)17-10-8-16(9-11-17)12-13-18/h14,18H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPOOAVQJDCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456108 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)
